molecular formula C12H16O3 B3339463 [2-(Oxolan-2-ylmethoxy)phenyl]methanol CAS No. 1021031-79-7

[2-(Oxolan-2-ylmethoxy)phenyl]methanol

Cat. No. B3339463
CAS RN: 1021031-79-7
M. Wt: 208.25 g/mol
InChI Key: IGKCJUNAEKKZBU-UHFFFAOYSA-N
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Description

“[2-(Oxolan-2-ylmethoxy)phenyl]methanol” is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.26 . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The molecular structure of “[2-(Oxolan-2-ylmethoxy)phenyl]methanol” is represented by the formula 1S/C12H16O3/c13-8-10-4-1-2-6-12(10)15-9-11-5-3-7-14-11/h1-2,4,6,11,13H,3,5,7-9H2 . This indicates the presence of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“[2-(Oxolan-2-ylmethoxy)phenyl]methanol” is an oil at room temperature . The exact boiling point and other physical properties are not specified in the available data .

Scientific Research Applications

Synthesis and Reactions

The compound “[2-(Oxolan-2-ylmethoxy)phenyl]methanol” can be related to broader categories of compounds such as 1,2-oxazines and 1,2-benzoxazines, which are synthesized through dehydration reactions. These compounds, including derivatives and related structures, serve as critical intermediates in organic synthesis, offering pathways to a wide range of chemical entities. They are utilized in the synthesis of chiral synthons and various organic reactions, indicating their significance in developing pharmaceuticals and materials science (Sainsbury, 1991).

Catalysis and Methanol Production

The role of methanol in industrial applications, such as in the synthesis of other chemicals, highlights the importance of research into efficient production methods. Studies on liquid-phase methanol synthesis explore catalysts, mechanisms, and kinetics, which are crucial for enhancing methanol production efficiency. This research directly impacts the development of cleaner fuels and chemicals production processes (Cybulski, 1994).

Hydrogen Production

The conversion of methanol to hydrogen represents a significant area of research, reflecting the compound's application in sustainable energy solutions. Investigations into methanol steam reforming and the development of copper-based catalysts aim to produce high-purity hydrogen, a clean energy carrier. This research underscores methanol's role in advancing hydrogen production technologies for a future hydrogen economy (García et al., 2021).

Fuel Applications

Methanol's potential as an oxygenated fuel for internal combustion engines, through blending with diesel, biodiesel, and ethanol, demonstrates its versatility and importance in enhancing fuel properties. Research into methanol's combustion characteristics, emission reduction capabilities, and performance enhancement in engines supports its use as an alternative fuel, contributing to the development of more sustainable transportation solutions (Pandey, 2022).

Chemical Markers and Insulation

The identification of methanol as a marker for assessing the condition of solid insulation in power transformers illustrates its application in electrical engineering and diagnostics. This research contributes to the maintenance and reliability of power transmission systems, highlighting methanol's utility beyond its traditional roles (Jalbert et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

[2-(oxolan-2-ylmethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-8-10-4-1-2-6-12(10)15-9-11-5-3-7-14-11/h1-2,4,6,11,13H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKCJUNAEKKZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Oxolan-2-ylmethoxy)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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